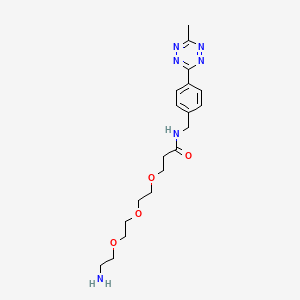
Methyltetrazine-PEG3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG3-amine is a compound that features a methyltetrazine group and a primary amine linked by a short polyethylene glycol (PEG) chain. This compound is primarily used as a linker in bioconjugation and click chemistry applications due to its ability to react with trans-cyclooctene (TCO) in a high-yielding click reaction .
Preparation Methods
Methyltetrazine-PEG3-amine can be synthesized through a series of chemical reactions. The methyltetrazine group can be introduced via a reaction with a suitable precursor, followed by the attachment of the PEG chain and the primary amine. The reaction conditions typically involve the use of coupling reagents such as HATU or EDC to form amide bonds . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Methyltetrazine-PEG3-amine undergoes various types of chemical reactions, including:
Click Reactions: The methyltetrazine group reacts with TCO in a high-yielding click reaction.
Amide Bond Formation: The primary amine can react with carboxylic acids in the presence of coupling reagents like HATU or EDC to form amide bonds.
Reductive Amination: The primary amine can also participate in reductive amination reactions.
Common reagents used in these reactions include HATU, EDC, and TCO. The major products formed from these reactions are typically bioconjugates or other functionalized molecules.
Scientific Research Applications
Methyltetrazine-PEG3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a linker in bioconjugation and click chemistry applications.
Biology: Employed in activity-based protein profiling (ABPP) to visualize enzyme activities in situ.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the synthesis of functionalized biomolecules for various industrial applications.
Mechanism of Action
The mechanism of action of methyltetrazine-PEG3-amine involves its ability to participate in bioorthogonal click reactions. The methyltetrazine group reacts with TCO through an inverse electron demand Diels-Alder reaction, forming a stable covalent bond . This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems.
Comparison with Similar Compounds
Methyltetrazine-PEG3-amine can be compared with other similar compounds, such as:
Methyltetrazine-amine hydrochloride: This compound also features a methyltetrazine group but lacks the PEG linker.
Tetrazine-PEG linkers: These compounds have similar structures but may vary in the length of the PEG chain or the functional groups attached.
This compound is unique due to its short PEG linker, which provides flexibility and solubility while maintaining the reactivity of the methyltetrazine group.
Properties
Molecular Formula |
C19H28N6O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C19H28N6O4/c1-15-22-24-19(25-23-15)17-4-2-16(3-5-17)14-21-18(26)6-8-27-10-12-29-13-11-28-9-7-20/h2-5H,6-14,20H2,1H3,(H,21,26) |
InChI Key |
YCRYSSFTLLZVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


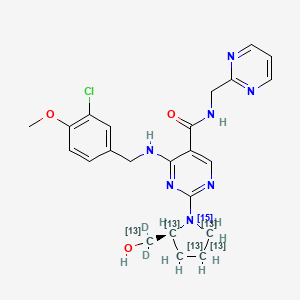
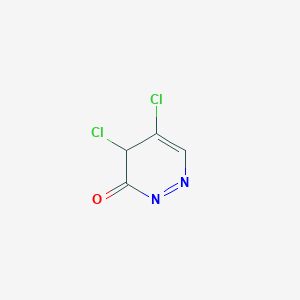


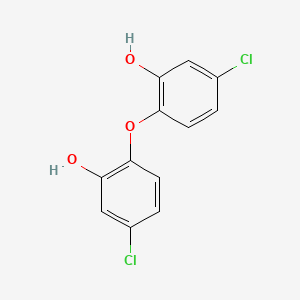
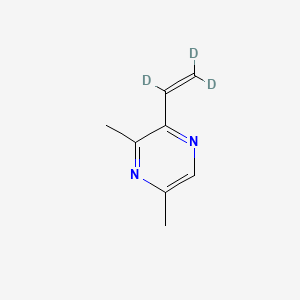
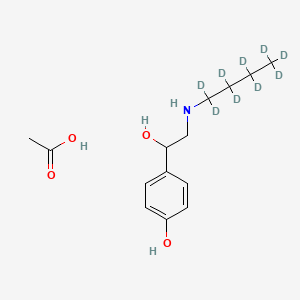
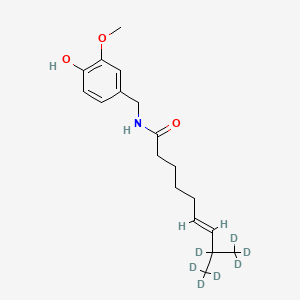

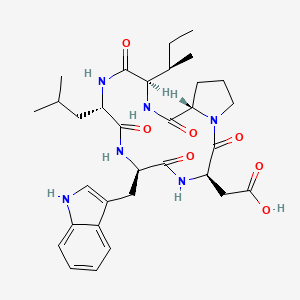
![2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide](/img/structure/B12363773.png)
![3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12363780.png)
![6Lac[6]Met](/img/structure/B12363786.png)
![2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile](/img/structure/B12363787.png)
